molecular formula C17H13N3O B11180671 N,N-bis(cyanomethyl)biphenyl-4-carboxamide

N,N-bis(cyanomethyl)biphenyl-4-carboxamide

Cat. No.: B11180671
M. Wt: 275.30 g/mol
InChI Key: IGVQXMLVFDKHLQ-UHFFFAOYSA-N
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Description

N,N-BIS(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The presence of both cyano and amide functional groups makes them valuable intermediates in the synthesis of various heterocyclic compounds.

Preparation Methods

The synthesis of N,N-BIS(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can be achieved through several methods. One common approach involves the reaction of substituted aryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

N,N-BIS(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N,N-BIS(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-BIS(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its ability to participate in various chemical reactions due to the presence of cyano and amide groups. These functional groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific derivatives and their applications.

Comparison with Similar Compounds

N,N-BIS(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can be compared with other cyanoacetamide derivatives, such as N,N-BIS(CYANOMETHYL)TRIFLUOROMETHANESULFONAMIDE . While both compounds share the cyanoacetamide structure, their reactivity and applications may differ due to the presence of different substituents. The unique combination of cyano and amide groups in N,N-BIS(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE makes it particularly valuable in the synthesis of heterocyclic compounds and potential therapeutic agents.

Properties

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-4-phenylbenzamide

InChI

InChI=1S/C17H13N3O/c18-10-12-20(13-11-19)17(21)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,12-13H2

InChI Key

IGVQXMLVFDKHLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N(CC#N)CC#N

Origin of Product

United States

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